BenchChemオンラインストアへようこそ!

Bis(ethylbenzene)molybdenum

Semiconductor Metallization Diffusion Barrier Molybdenum Carbide (MoCx)

Bis(ethylbenzene)molybdenum (BEBMo, Mo(EtBz)₂) is a halogen-free organometallic compound belonging to the bis(arene)molybdenum sandwich complex class. It is commercially available as a dark green liquid with a boiling point range of 150–170 °C at 1 mmHg, a molecular weight of 308.27 g/mol, and is typically supplied as a mixture of ethylbenzene substitution isomers.

Molecular Formula C16H20Mo
Molecular Weight 308.3 g/mol
CAS No. 32877-00-2
Cat. No. B6296536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylbenzene)molybdenum
CAS32877-00-2
Molecular FormulaC16H20Mo
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1.CCC1=CC=CC=C1.[Mo]
InChIInChI=1S/2C8H10.Mo/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3;
InChIKeyZEMJULNQFSGMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(ethylbenzene)molybdenum (CAS 32877-00-2): Halogen-Free ALD/CVD Precursor for Semiconductor Metallization and Diffusion Barriers


Bis(ethylbenzene)molybdenum (BEBMo, Mo(EtBz)₂) is a halogen-free organometallic compound belonging to the bis(arene)molybdenum sandwich complex class [1]. It is commercially available as a dark green liquid with a boiling point range of 150–170 °C at 1 mmHg, a molecular weight of 308.27 g/mol, and is typically supplied as a mixture of ethylbenzene substitution isomers . Its primary application lies in the vapor deposition of molybdenum-containing thin films for advanced semiconductor devices, where its volatile, halogen-free nature and thermal stability enable deposition via atomic layer deposition (ALD) and chemical vapor deposition (CVD) without introducing corrosive halide byproducts [2].

Why Generic Precursor Substitution Fails for Bis(ethylbenzene)molybdenum (CAS 32877-00-2) in Advanced ALD Processes


Unlike other molybdenum precursors such as MoCl₅, MoO₂Cl₂, or MoF₆ that release corrosive halogen byproducts during deposition, bis(ethylbenzene)molybdenum (BEBMo) is entirely halogen-free, eliminating the risk of etching underlying layers, corroding reactor components, and degrading film purity in semiconductor fabrication [1]. Furthermore, compared to the parent sandwich complex bis(benzene)molybdenum, the ethyl substitution in BEBMo enhances catalytic activity and lowers melting point, rendering it a liquid under standard handling conditions rather than a crystalline solid [2]. This liquid state simplifies precursor delivery in ALD and CVD systems compared to solid precursors like Mo(CO)₆ or (tBuN)₂(NMe₂)₂Mo, which may require elevated bubbler temperatures or suffer from inconsistent vapor pressure due to particle formation. These intrinsic differences in byproduct chemistry, physical state, and deposition behavior make direct substitution of BEBMo with in-class analogs non-trivial and necessitate a thorough evaluation of the specific quantitative performance metrics detailed below.

Quantitative Differentiation Guide: Bis(ethylbenzene)molybdenum (BEBMo) vs. Alternative Molybdenum Precursors in Semiconductor ALD/CVD


Resistivity Benchmark: BEBMo-Derived MoCx Films Achieve 73–104 µΩ·cm After Annealing, Outperforming Halogen-Containing Precursor Routes

In a direct head-to-head comparison of film properties from different precursor/process routes, MoCx films deposited by thermal ALD using halogen-free BEBMo and H₂, followed by post-deposition annealing (PDA) at 700 °C, exhibited remarkably low resistivities of 73–104 µΩ·cm across a 5–23 nm thickness range [1]. This performance is directly contrasted with literature data for MoNx films grown from the halogen-containing precursor MoO₂Cl₂ with NH₃ at a high temperature of 650 °C, which yielded a significantly higher resistivity of 930 µΩ·cm [2]. The BEBMo-based process also outperforms the as-deposited resistivity of 171 µΩ·cm at 23 nm for the same precursor (pre-anneal), underscoring the critical role of annealing in achieving metallic conduction [1].

Semiconductor Metallization Diffusion Barrier Molybdenum Carbide (MoCx)

Film Density Enhancement: Modified PEALD Process with BEBMo Yields 8.56 g/cm³ MoCN Films, a 40% Increase Over Conventional ALD

In a study comparing different ALD processes using the identical BEBMo precursor, a conventional ALD (C-ALD) process with NH₃ plasma produced MoCN films with a low density of 6.1 g/cm³ [1]. By contrast, a modified ALD (M-ALD) process incorporating an additional H₂ plasma pulse step after the NH₃ plasma, still using BEBMo, resulted in a dramatically higher film density of 8.56 g/cm³ [1]. This represents a 40% increase in film density achieved solely through process modification, while maintaining the same precursor's intrinsic advantages.

Molybdenum Carbonitride (MoCN) Plasma-Enhanced ALD Diffusion Barrier

Conformality and Self-Limiting Growth: BEBMo Exhibits 91% Step Coverage on Trench Structures with a Moderate 0.034 nm/Cycle Growth Rate

In the first demonstration of thermal ALD of MoCx using BEBMo and H₂, the process exhibited a clear ALD window of 200–240 °C with a self-limiting growth behavior, yielding a moderate growth per cycle (GPC) of 0.034 nm/cycle [1]. Crucially, the ALD MoCx films demonstrated high conformality, achieving approximately 91% step coverage on trench substrates [1]. This level of conformality is essential for uniform deposition into high-aspect-ratio structures in advanced semiconductor nodes.

Atomic Layer Deposition (ALD) Conformality High Aspect Ratio

Halogen-Free Composition: BEBMo Eliminates Corrosive Byproducts That Degrade Film Purity and Reactor Hardware in Halide-Based Precursors (MoCl₅, MoF₆)

BEBMo is explicitly identified as a 'halogen-free' organometallic molybdenum precursor [1]. In contrast, widely used alternative precursors such as MoCl₅, MoO₂Cl₂, and MoF₆ contain chlorine or fluorine [2]. During ALD or CVD, these halides can be incorporated into the film as impurities or released as corrosive HCl or HF byproducts, which etch the substrate, damage reactor components, and degrade the electrical performance of the deposited film. The patent literature specifically highlights that molybdenum oxide films formed using halogen-free precursors like BEBMo contain low amounts of carbon impurities and can be reduced to form highly pure molybdenum films with properties similar to bulk molybdenum [3].

Halogen-Free Corrosion Resistance Film Purity

Enhanced Catalytic Activity: Ethyl-Substituted Arene Ligand in BEBMo Exhibits Higher Reactivity Than Bis(benzene)molybdenum in Hydrogenation Reactions

A comparison of the catalytic activity of bis(arene)molybdenum complexes reveals that bis(ethylbenzene)molybdenum analogs demonstrate 'more pronounced' activity than the unsubstituted bis(benzene)molybdenum in the hydrogenation of unsaturated hydrocarbons under mild conditions . This class-level inference is supported by the general observation that alkyl substitution on the arene ring increases electron density on the metal center, facilitating oxidative addition and reductive elimination steps critical for catalytic cycles.

Catalysis Hydrogenation Bis(arene) Complexes

Validated Application Scenarios for Bis(ethylbenzene)molybdenum (CAS 32877-00-2) Based on Quantitative Evidence


Low-Resistivity Interconnects and Via Fill for Sub-5nm Logic Nodes

The combination of ultra-low resistivity (73–104 µΩ·cm after 700 °C anneal) and high conformality (~91% step coverage) positions BEBMo-derived MoCx films as a compelling candidate for replacing copper in middle-of-line (MOL) and back-end-of-line (BEOL) interconnects at advanced nodes, where the resistivity size effect and barrier layer overhead severely limit copper's performance. The halogen-free nature of BEBMo ensures that the low-resistivity molybdenum films are free from halide contaminants that could increase resistivity or compromise reliability [REFS-1, REFS-2].

High-Density Diffusion Barrier Layers for Copper Metallization

The ability to achieve film densities of 8.56 g/cm³ through a modified PEALD process using BEBMo directly addresses the primary requirement for an effective copper diffusion barrier: a dense, pinhole-free layer that prevents copper migration into the surrounding dielectric. The 40% density improvement over conventional ALD MoCN films (6.1 g/cm³) translates to superior barrier performance at reduced thicknesses, a critical enabler for continued interconnect scaling [1].

Gate Electrode and Work Function Metal in 3D NAND and DRAM Capacitors

The self-limiting ALD behavior (0.034 nm/cycle GPC) and high conformality (~91%) of BEBMo thermal ALD make it ideal for depositing molybdenum-based electrodes in high-aspect-ratio 3D structures such as NAND memory cell pillars and DRAM capacitor trenches. The halogen-free chemistry avoids etching of sensitive high-k dielectrics (e.g., HfO₂, Al₂O₃) during deposition, preserving the electrical integrity of the device [1].

Precursor for Halogen-Free Molybdenum Oxide and Subsequent Reduction to Pure Mo Films

Patent literature explicitly identifies BEBMo as a preferred halogen-free precursor for depositing molybdenum oxide films via CVD or ALD, which are then reduced to form highly pure molybdenum films with properties similar to bulk molybdenum [1]. This two-step oxidation-reduction approach leverages BEBMo's clean decomposition chemistry to achieve metallic molybdenum layers with low carbon and oxygen impurity content, suitable for applications requiring near-bulk conductivity and barrier properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(ethylbenzene)molybdenum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.